2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of cost-effective reagents, efficient reaction conditions, and scalable purification techniques. The goal is to achieve high yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino and difluorocyclopropyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
(2S)-2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (2S)-2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride include other amino acids with fluorinated cyclopropyl groups. Examples include:
- (2S)-2-Amino-3-(2,2-difluorocyclopropyl)butanoic acid
- (2S)-2-Amino-3-(2,2-difluorocyclopropyl)pentanoic acid
Uniqueness
The uniqueness of (2S)-2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride lies in its specific structural configuration and the presence of the difluorocyclopropyl group. This group imparts distinct chemical and biological properties, making the compound valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H10ClF2NO2 |
---|---|
Molecular Weight |
201.60 g/mol |
IUPAC Name |
2-amino-3-(2,2-difluorocyclopropyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(6)1-4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H |
InChI Key |
YQKWVLWANBVXFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.